3-Bromonitrobenzene-d4
Overview
Description
3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Bromonitrobenzene involves the bromination of nitrobenzene with bromine in oleum . The preparation of 3-bromonitrobenzene by the bromination of nitrobenzene with bromine in oleum is described in a patent .Molecular Structure Analysis
The molecular structure of 3-Bromonitrobenzene-d4 is characterized by the presence of four deuterium atoms in place of hydrogen atoms, resulting in enhanced stability and unique spectroscopic properties .Chemical Reactions Analysis
Chemically, 3-Bromonitrobenzene-d4 is a nitro compound, which means it contains a nitro group (-NO2) attached to a benzene ring. Nitro compounds are known for their relatively high reactivity, making 3-Bromonitrobenzene-d4 a useful reagent for various chemical reactions .Physical And Chemical Properties Analysis
3-Bromonitrobenzene-d4 has a density of 1.7±0.1 g/cm3, a boiling point of 265.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.3±3.0 kJ/mol, and it has a flash point of 103.6±19.8 °C .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
3-Bromonitrobenzene-d4 is widely used in NMR spectroscopy . The deuterium atoms in the molecule act as isotopic labels, which can provide important information about the chemical structure and properties of the compound .
Isotope Labeling Studies
The presence of four deuterium atoms in place of hydrogen atoms in 3-Bromonitrobenzene-d4 results in enhanced stability and unique spectroscopic properties . This makes it a valuable tool in isotope labeling studies .
Intermediate in Chemical Production
3-Bromonitrobenzene-d4 is commonly used as an intermediate molecule in the production of various chemicals . These include pharmaceuticals, dyes, and agrochemicals .
Electronics and OLED Industry
3-Bromonitrobenzene-d4 finds its application in the electronics industry, particularly in the production of Organic Light Emitting Diodes (OLEDs) .
Catalysis Research
A novel heterogeneous catalytic system was developed for the preparation of para-nitrobromobenzene (p-NBr) with nitrogen dioxide (NO2) as a nitrating agent . By applying Hβ zeolite as the catalyst, p-NBr can be obtained with high conversion (85.7%) and selectivity (91.7%) . 3-Bromonitrobenzene-d4 can be used in similar reactions.
Environmental Impact Studies
Due to its high reactivity, 3-Bromonitrobenzene-d4 can be used in environmental impact studies to understand the fate and transport of nitro compounds in the environment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIROFMBWVMWLB-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonitrobenzene-d4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.